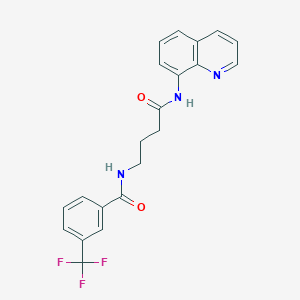

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide

Description

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a quinolin-8-ylamino moiety linked via a butyl ketone chain to a 3-(trifluoromethyl)benzamide group. This compound is hypothesized to exhibit pharmacological activity due to structural similarities to kinase inhibitors and receptor ligands, such as its trifluoromethyl group (a common bioisostere for enhancing metabolic stability and binding affinity) and the quinoline scaffold (known for intercalation with biomolecular targets like DNA or enzymes) .

Properties

IUPAC Name |

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O2/c22-21(23,24)16-8-1-6-15(13-16)20(29)26-12-4-10-18(28)27-17-9-2-5-14-7-3-11-25-19(14)17/h1-3,5-9,11,13H,4,10,12H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUNJUCLBHWOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CC(=CC=C3)C(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then reacted with 4-oxo-4-aminobutanoic acid under appropriate conditions to form the intermediate product.

The final step involves the coupling of the intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted benzamide derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function, while the trifluoromethyl group can enhance the compound’s binding affinity to its target. The benzamide structure may also play a role in modulating the compound’s biological activity by interacting with various proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide, enabling comparative analysis:

Key Comparisons:

Pharmacophore Design: The target compound’s quinoline group may mimic the indazole or thiophenyl moieties in analogs , which enhance π-π stacking with hydrophobic enzyme pockets. The trifluoromethyl group in all compounds improves lipophilicity and resistance to oxidative metabolism, critical for oral bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination between a quinolin-8-amine and a 4-oxobutyl intermediate, followed by benzamide coupling. This contrasts with the nucleophilic substitution in or Sonogashira coupling in , which require metal catalysts.

The ABL kinase inhibitors in highlight the importance of rigid aromatic cores (indazole vs. quinoline) for mutant kinase inhibition.

Research Findings and Limitations

- unverified yield for the target).

- Evidence Gaps: No direct data on solubility, toxicity, or in vivo efficacy are available for the target compound, limiting translational conclusions.

Biological Activity

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound's IUPAC name is 4-oxo-N-[4-[3-[[4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonyl]amino]propylamino]butyl]-7-(trifluoromethyl)-1H-quinoline-3-carboxamide. Its molecular formula is C18H19F3N4O3, and it features a complex structure that contributes to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

- Antifungal Properties : It has been evaluated against several fungal strains, showing significant fungicidal activity comparable to established antifungal agents.

Anticancer Studies

A study focused on the anticancer properties of quinoline derivatives, including our compound of interest, found that it significantly inhibited cell growth in leukemia cell lines with an IC50 value of approximately 10 nM. This suggests a high potency against specific cancer types.

Antifungal Activity

In a series of experiments evaluating its antifungal efficacy against Sclerotinia sclerotiorum, the compound exhibited an inhibition rate of 86.1%, outperforming standard treatments like quinoxyfen (77.8%). The effective concentration (EC50) was determined to be 6.67 mg/L for this strain, indicating low toxicity and high efficacy.

Data Tables

| Biological Activity | Test Organism/Cell Line | Inhibition Rate (%) | EC50 (mg/L) | IC50 (nM) |

|---|---|---|---|---|

| Anticancer | CCRF-CEM (leukemia cell line) | - | - | 10 |

| Antifungal | Sclerotinia sclerotiorum | 86.1 | 6.67 | - |

| Antifungal | Alternaria solani | 75.0 | - | - |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interfere with critical pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Q & A

Q. What are the critical steps for synthesizing N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide with high yield and purity?

Methodological Answer: Synthesis involves multi-step coupling reactions. First, activate the carboxylic acid group of 3-(trifluoromethyl)benzoic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to form the benzamide intermediate. Next, introduce the quinolin-8-ylamino moiety via nucleophilic substitution or reductive amination under inert conditions. Key considerations include:

- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions (e.g., ).

- Solvent selection : Use anhydrous DCM or THF to minimize hydrolysis ().

- Purification : Employ column chromatography (e.g., silica gel, 10% MeOH/DCM) and recrystallization for purity ().

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of amines/coupling agents ().

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use , , and -NMR to confirm the trifluoromethyl group, amide linkage, and quinoline integration ().

- Mass spectrometry : DART-HRMS or ESI-MS to verify molecular weight (e.g., m/z ~475–500 Da) ().

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) ().

- TLC : Monitor reactions using silica plates and eluents like ethyl acetate/hexane (1:1) ().

Q. How should stability and storage conditions be managed for this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (analogous to , where decomposition occurred under light).

- Thermal stability : Avoid heating above 40°C; DSC analysis can confirm decomposition thresholds ().

- Moisture control : Use desiccants and anhydrous solvents during handling ().

Q. What are the primary hazard considerations during synthesis and handling?

Methodological Answer:

- Toxic reagents : Use fume hoods for volatile solvents (DCM, acetonitrile) and mutagenic intermediates ().

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles mandatory ().

- Waste disposal : Segregate halogenated waste (DCM) and neutralize acidic byproducts ().

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl position, quinoline substitution) affect biological activity?

Methodological Answer:

- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions (). Compare IC values in SAR studies by replacing CF with Cl or CH ().

- Quinoline substitution : Modify the 8-amino group to test binding affinity (e.g., replace with pyridine or morpholine; ).

- Linker length : Shorten the butyl chain to assess impact on solubility and target engagement ().

Q. What hypotheses exist regarding the compound’s mechanism of action in biological systems?

Methodological Answer:

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to quinoline’s ATP-binding affinity ().

- Epigenetic modulation : Test HDAC inhibition (analogous to ’s benzamide HDAC inhibitors).

- Protein binding assays : Use SPR or ITC to quantify interactions with serum albumin or target receptors ().

Q. How can contradictions in reported solubility or bioactivity data be resolved?

Methodological Answer:

- Solubility discrepancies : Use standardized buffers (PBS, pH 7.4) and DMSO stock solutions (≤1% v/v) ().

- Bioactivity variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate in multiple cell lines ().

- Data normalization : Adjust for batch-to-batch purity differences via HPLC ().

Q. What strategies address low solubility in aqueous media for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.